4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine
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Overview
Description
4-{1-[2-(7-chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine is a synthetic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a quinoline moiety, and a hydrazine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(7-chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 7-chloroquinoline-4-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Cyclization to Thiazole: The hydrazone intermediate is then reacted with 2-bromoacetophenone under basic conditions to induce cyclization, forming the thiazole ring.
Final Product Formation: The resulting product is purified through recrystallization or chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline moiety, converting it to dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
4-{1-[2-(7-chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimalarial agent due to the presence of the quinoline moiety, which is known for its antimalarial properties.
Pharmacology: The compound is studied for its potential anticancer activity, particularly against prostate cancer cells.
Biochemistry: It is used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Chemistry: The compound is explored for its use in the synthesis of other heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-{1-[2-(7-chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine involves multiple pathways:
Antimalarial Activity: The compound inhibits heme crystallization in the malaria parasite, leading to the accumulation of toxic heme and parasite death.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets such as DNA and enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: Another quinoline derivative with antimalarial activity.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for its immunomodulatory effects.
Thiazole Derivatives: Compounds with a thiazole ring, known for their diverse biological activities.
Uniqueness
4-{1-[2-(7-chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine is unique due to its combined structural features of quinoline, hydrazine, and thiazole, which confer a broad spectrum of biological activities
Properties
Molecular Formula |
C14H12ClN5S |
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Molecular Weight |
317.8 g/mol |
IUPAC Name |
4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H12ClN5S/c1-8(13-7-21-14(16)18-13)19-20-11-4-5-17-12-6-9(15)2-3-10(11)12/h2-7H,1H3,(H2,16,18)(H,17,20) |
InChI Key |
KCFWFXIZDMNXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=C2C=CC(=CC2=NC=C1)Cl)C3=CSC(=N3)N |
Origin of Product |
United States |
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